![molecular formula C13H12N2O4 B1399614 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid CAS No. 1283523-20-5](/img/structure/B1399614.png)
3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid and its derivatives are involved in various synthesis processes, often as intermediates. For example, synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters was achieved by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (Beck & Wright, 1987). Also, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine (Kasımoğulları & Arslan, 2010).
Molecular Studies
- Molecular adducts of pyrazine-2,3-dicarboxylic acid with other compounds like 4-aminobenzoic acid, 3-hydroxypyridine, and 3-amino-1,2,4-triazole were prepared and studied for their structures, which involve intra- and inter-molecular hydrogen-bonding interactions (Lynch et al., 1994).
Chemical Reactivity and Applications
- Research on the reactivity of pyrazine derivatives has led to insights into their potential applications. For instance, ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and related compounds were synthesized and studied for their corrosion mitigation properties in metal surfaces (Saranya et al., 2020).
Antiviral Evaluation
- Some pyrazine derivatives, such as ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)pyrazine-2-carboxylate, have been evaluated for their antiviral activity, indicating potential therapeutic applications (Walker et al., 1998).
Catalysis and Oxidation Studies
- The compound has been involved in catalysis studies, such as the oxidation of isoeugenol to vanillin using a combination of H2O2, vanadate, and pyrazine-2-carboxylic acid. This demonstrates its role in facilitating chemical transformations (Gusevskaya et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(4-ethoxyphenoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-18-9-3-5-10(6-4-9)19-12-11(13(16)17)14-7-8-15-12/h3-8H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSPZCPNPXCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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